molecular formula C15H11ClN2OS2 B13921996 [(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate

[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate

Katalognummer: B13921996
Molekulargewicht: 334.8 g/mol
InChI-Schlüssel: UXHTZTGIJHGHCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD09996889 is a chemical compound with unique properties that have garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD09996889 involves several steps, each requiring precise reaction conditions. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: Industrial production of MFCD09996889 often involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure consistency and high yield. The use of advanced technologies, such as microwave heating, can improve the purity and reduce impurities in the final product .

Analyse Chemischer Reaktionen

Types of Reactions: MFCD09996889 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD09996889 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of MFCD09996889 depend on the type of reaction and the reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.

Wirkmechanismus

The mechanism of action of MFCD09996889 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to MFCD09996889 include those with comparable molecular structures and properties. These compounds are often used as references for studying the unique characteristics of MFCD09996889.

Highlighting Uniqueness: MFCD09996889 stands out due to its specific molecular structure and the unique effects it exerts on its targets. This makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C15H11ClN2OS2

Molekulargewicht

334.8 g/mol

IUPAC-Name

[[4-(4-chlorophenoxy)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C15H11ClN2OS2/c1-20-15(18-10-17)21-14-8-6-13(7-9-14)19-12-4-2-11(16)3-5-12/h2-9H,1H3

InChI-Schlüssel

UXHTZTGIJHGHCM-UHFFFAOYSA-N

Kanonische SMILES

CSC(=NC#N)SC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.